PEG3-Carboxylic Acid vs. PEG4-Amine Linker Motif
The linker in cIAP1 Ligand-Linker Conjugates 3 is a triethylene glycol (PEG3) chain terminating in a carboxylic acid group, as confirmed by its SMILES structure `OCCOCCOCCOCC(O)=O` . This differs from the closely related cIAP1 Ligand-Linker Conjugates 1, which incorporates a tetraethylene glycol (PEG4) chain with a terminal amine group (`NCCOCCOCCOCCOC...`), a critical difference that dictates the available conjugation chemistry for attaching a target protein ligand . The PEG3 linker provides a shorter spatial distance between the IAP-binding and target-binding moieties in the final bifunctional degrader.
| Evidence Dimension | Linker Composition and Terminal Functional Group |
|---|---|
| Target Compound Data | PEG3 (OCCOCCOCCO) with a carboxylic acid (-C(O)OH) terminus |
| Comparator Or Baseline | cIAP1 Ligand-Linker Conjugates 1: PEG4 (OCCOCCOCCOCCO) with a primary amine (-NH2) terminus |
| Quantified Difference | PEG3 (approx. 12 atoms) vs. PEG4 (approx. 15 atoms) linear length; Terminal group: Carboxylic Acid vs. Amine. |
| Conditions | Structural analysis based on SMILES strings from vendor technical datasheets . |
Why This Matters
The choice of linker length and terminal group determines the distance and orientation between the ligase and target protein in the ternary complex, and dictates the specific chemical conjugation strategy (e.g., amide bond formation with amine-containing warheads), making this conjugate non-interchangeable with other linker variants.
